2-[(Acetylthio)methyl]-3-phenylpropionic Acid 2-[(Acetylthio)methyl]-3-phenylpropionic Acid
Brand Name: Vulcanchem
CAS No.: 80969-99-9
VCID: VC21536779
InChI: InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
SMILES: CC(=O)SCC(CC1=CC=CC=C1)C(=O)O
Molecular Formula: C12H14O3S
Molecular Weight: 238.3 g/mol

2-[(Acetylthio)methyl]-3-phenylpropionic Acid

CAS No.: 80969-99-9

Cat. No.: VC21536779

Molecular Formula: C12H14O3S

Molecular Weight: 238.3 g/mol

* For research use only. Not for human or veterinary use.

2-[(Acetylthio)methyl]-3-phenylpropionic Acid - 80969-99-9

CAS No. 80969-99-9
Molecular Formula C12H14O3S
Molecular Weight 238.3 g/mol
IUPAC Name 2-(acetylsulfanylmethyl)-3-phenylpropanoic acid
Standard InChI InChI=1S/C12H14O3S/c1-9(13)16-8-11(12(14)15)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,14,15)
Standard InChI Key BCAAXVOKLXDSPD-UHFFFAOYSA-N
SMILES CC(=O)SCC(CC1=CC=CC=C1)C(=O)O
Canonical SMILES CC(=O)SCC(CC1=CC=CC=C1)C(=O)O

Chemical Structure and Properties

2-[(Acetylthio)methyl]-3-phenylpropionic acid consists of a phenylpropionic acid backbone with an acetylthio methyl group at the alpha position (C-2). The structural arrangement creates a stereogenic center at the C-2 position, allowing for the existence of both (R) and (S) enantiomers, which is significant for its applications in stereoselective synthesis.

The compound is characterized by several key physicochemical properties that determine its behavior in various chemical and biological systems. These properties are summarized in the following comprehensive table:

PropertyValueSource
Molecular FormulaC₁₂H₁₄O₃S
Molecular Weight238.30 g/mol
Physical State (20°C)Solid
AppearancePowder to lump to clear liquid
ColorWhite or Colorless to Yellow
Melting Point39°C
Boiling Point381.9±35.0°C (Predicted)
Density1.226±0.06 g/cm³ (Predicted)
Refractive Index1.55
pKa4.06±0.10 (Predicted)
Storage Condition2-8°C (protect from light)

The compound exhibits moderate acidity due to its carboxylic acid group, making it suitable for various chemical transformations including esterification and amidation reactions, which are critical for its role in pharmaceutical synthesis.

Nomenclature and Identification

Synonyms and Alternative Names

2-[(Acetylthio)methyl]-3-phenylpropionic acid is known by numerous synonyms in scientific literature and commercial catalogs, reflecting various naming conventions and structural interpretations:

SynonymSource
2-(Acetylthiomethyl)phenyl propionic acid
3-(Acetylsulphanyl)-2-benzylpropanoic acid
2-(acetylthio)methyl)-phenylpropionic acid
α-[(Acetylthio)Methyl]benzenepropanoic Acid
2-[(ACETYLETHIO)METHYL]PHENYLPROPIONIC ACID
2-[(Acetylthio)methyl]-phenylpropionic acid
2-(Acetylthiomethyl)-3-phenylpropionic Acid
a-[(Acetylthio)methyl]benzenepropanoic Acid
2-[(Acetylsulfanyl)methyl]-3-phenylpropionic Acid
(RS)-2-Acetylsulfanylmethyl-3-phenyl-propionic acid
3-ACETYLTHIO-2-BENZYLPROPANIC ACID

Identification Codes

For unambiguous identification in scientific databases and commercial contexts, the compound is registered under various identification codes:

Identification CodeDesignationSource
CAS Registry Number91702-98-6
European Community (EC) Number677-137-3
MDL NumberMFCD00236751
PubChem CID9991796
PubChem Substance ID87561563
Reaxys Registry Number4906822
InChIInChI=1/C12H14O3S/c1-8(12(14)15)11-6-4-3-5-10(11)7-16-9(2)13/h3-6,8H,7H2,1-2H3,(H,14,15)

These identification codes facilitate accurate referencing in scientific literature, regulatory documentation, and commercial transactions.

Synthesis Methods

Chiral Synthesis from L-Phenylalanine

A notable synthetic approach for obtaining enantiomerically pure 2-[(Acetylthio)methyl]-3-phenylpropionic acid involves L-phenylalanine as the starting material. This method utilizes a crystallization-induced chiral inversion process to achieve high enantioselectivity. The synthesis proceeds through the following key steps:

  • Conversion of L-phenylalanine to (S)-2-bromo-3-phenylpropanoic acid

  • Crystallization-induced chiral inversion to obtain (R)-2-bromo-3-phenylpropanoic acid with excellent enantiomeric excess (96-99%)

  • Nucleophilic substitution with thioacetate to yield (S)-2-acetylthio-3-phenylpropanoic acid with good yield and high optical purity

This approach is particularly valuable for pharmaceutical applications where stereochemical purity is essential for biological activity.

Industrial Synthesis Processes

Patent literature describes processes for the preparation of related compounds, particularly N-[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl] glycine phenyl methyl ester (racecadotril), which involves 2-[(Acetylthio)methyl]-3-phenylpropionic acid as a key intermediate. These industrial processes aim to avoid hazardous reagents such as thionyl chloride and expensive materials like hydroxyl benzotriazole (HOBT) and dicyclohexyl amine carbodiimide (DCC), which render conventional methods costly and environmentally problematic .

The patented process offers several advantages:

  • Improved cost-effectiveness

  • Reduced environmental impact

  • Minimized formation of side products and impurities

  • Enhanced scalability for industrial production

  • Maintained yield and purity of the final product

These advancements in synthetic methodology have contributed to the commercial viability of pharmaceutical products derived from 2-[(Acetylthio)methyl]-3-phenylpropionic acid.

Applications and Uses

Pharmaceutical Intermediate

The primary application of 2-[(Acetylthio)methyl]-3-phenylpropionic acid is as a synthetic intermediate in the production of pharmaceutical compounds, particularly enkephalinase inhibitors . Its unique structural features make it an ideal building block for creating molecules with specific biological activities.

Racecadotril Synthesis

The most significant application of 2-[(Acetylthio)methyl]-3-phenylpropionic acid is in the synthesis of racecadotril (N-[2-[(acetylthio)methyl]-1-oxo-3-phenylpropyl] glycine phenyl methyl ester), a neutral endopeptidase inhibitor used as an antidiarrheal medication and in the treatment of chronic cardiac insufficiency. Racecadotril is marketed under brand names such as Hidrasec and Tiorfan .

The synthetic pathway to racecadotril involves:

  • Preparation of 2-[(Acetylthio)methyl]-3-phenylpropionic acid

  • Conversion to an activated acid derivative

  • Coupling with glycine benzyl ester

  • Additional transformations to yield the final pharmaceutical product

This process demonstrates the critical role of 2-[(Acetylthio)methyl]-3-phenylpropionic acid in creating medications with specific therapeutic properties.

Research Applications

Beyond its role in pharmaceutical synthesis, the compound serves as a valuable tool in medicinal chemistry research, particularly in studies involving:

  • Structure-activity relationships of enkephalinase inhibitors

  • Development of novel therapeutic agents

  • Investigation of stereoselective synthesis methodologies

  • Exploration of thioester chemistry in biological systems

These research applications contribute to the advancement of pharmaceutical science and the development of new therapeutic approaches.

Biological Relevance

Pharmaceutical Derivatives

The primary pharmaceutical derivative of 2-[(Acetylthio)methyl]-3-phenylpropionic acid, racecadotril, functions as an enkephalinase inhibitor. Enkephalinase (neutral endopeptidase) breaks down endogenous opioid peptides in the intestine. By inhibiting this enzyme, racecadotril:

  • Increases the concentration of endogenous opioids in the gut

  • Reduces intestinal hypersecretion

  • Maintains normal transit time

  • Provides antidiarrheal effects without the central nervous system side effects associated with traditional opioid antidiarrheals

This distinct mechanism of action makes racecadotril valuable in managing diarrheal conditions with a more favorable side effect profile compared to some traditional treatments.

SizeApproximate Price (SGD)AvailabilitySource
1gS$27.00Limited stock; 3-4 weeks lead time
5gS$79.50Limited stock; 3-4 weeks lead time

The limited stock and extended lead times suggest that the compound is produced in specialized batches rather than maintained in large inventories, which is typical for specialized research chemicals.

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